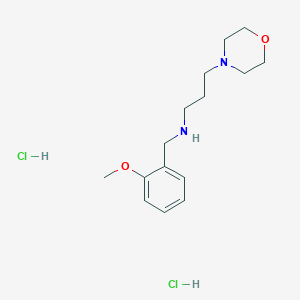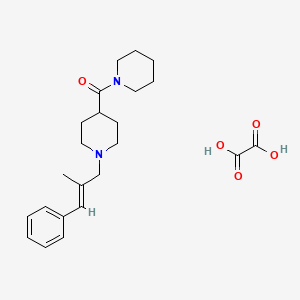
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied extensively for its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide involves its inhibition of GSK-3. GSK-3 is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes. Inhibition of GSK-3 by this compound leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. Inhibition of GSK-3 by this compound has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer. In addition, this compound has also been shown to have potential applications in the field of regenerative medicine, as it promotes the differentiation of stem cells into various cell types.
实验室实验的优点和局限性
The advantages of using N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide in lab experiments include its specificity for GSK-3 inhibition and its potential therapeutic applications in various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in clinical trials.
未来方向
There are several future directions for research involving N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide. One area of research is the development of more potent and selective GSK-3 inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, diabetes, and cancer. Additionally, research is needed to further understand the mechanism of action of this compound and its biochemical and physiological effects.
合成方法
The synthesis of N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide involves a series of chemical reactions. The starting material for the synthesis is 2-bromo-5-(morpholin-4-ylmethyl)pyridine, which is reacted with N-(2-chloroethyl)isoxazole-3-carboxamide in the presence of a base to yield the intermediate product. The intermediate product is then treated with methylamine to form the final product, this compound.
科学研究应用
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)isoxazole-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a GSK-3 inhibitor. GSK-3 is a protein kinase that is involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Inhibition of GSK-3 has been shown to have potential therapeutic applications in various diseases, including Alzheimer's disease, diabetes, and cancer.
属性
IUPAC Name |
N-methyl-5-(morpholin-4-ylmethyl)-N-(2-pyridin-2-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-20(7-5-14-4-2-3-6-18-14)17(22)16-12-15(24-19-16)13-21-8-10-23-11-9-21/h2-4,6,12H,5,7-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUJTNQYKFVTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)C(=O)C2=NOC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(1H-indol-5-ylcarbonyl)-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5352782.png)
![3-cyano-N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B5352785.png)
![N,N-dimethyl-4-[3-(4-methyl-1,4-diazepan-1-yl)-1-propen-1-yl]aniline](/img/structure/B5352786.png)
![[2-(4-methoxyphenyl)ethyl][(3-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5352792.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-(1,3-benzodioxol-5-yl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5352794.png)

![2-({6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyrimidin-4-yl}amino)ethanol](/img/structure/B5352831.png)

![3-[(2-chlorobenzyl)thio]-6-(2,4-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5352845.png)
![3-(3-chlorophenyl)-6-[2-(4-nitrophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5352857.png)

![1-[5-fluoro-2-methyl-4-(4-morpholinyl)phenyl]ethanone (4-fluorophenyl)hydrazone](/img/structure/B5352869.png)

![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5352891.png)
